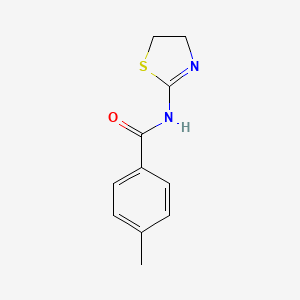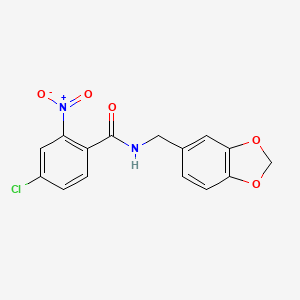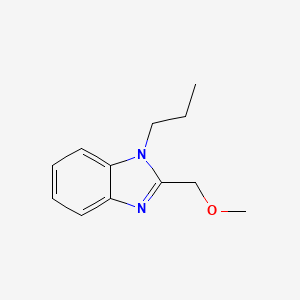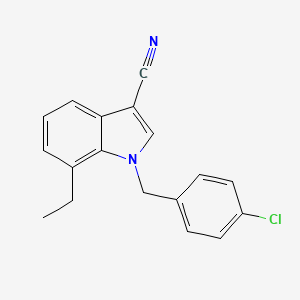
2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the acetamide family and has been found to have a variety of interesting biochemical and physiological effects. In
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate the activity of certain ion channels in the brain. Specifically, 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has been found to be a potent and selective blocker of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. This makes 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide a potential candidate for the development of new pain medications.
作用機序
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide involves its ability to bind to and block the activity of the TRPA1 ion channel. This ion channel is involved in the perception of pain and inflammation, and blocking its activity can lead to a reduction in these sensations. 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has been found to be a potent and selective blocker of this channel, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
In addition to its ability to block the TRPA1 ion channel, 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has been found to have a variety of other interesting biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent. 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide for lab experiments is its potency and selectivity as a TRPA1 ion channel blocker. This makes it a useful tool for studying the role of this ion channel in pain and inflammation. However, there are also some limitations to the use of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments. For example, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, its effects on other ion channels and receptors are not well understood, which could limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of new pain medications based on the compound's ability to block the TRPA1 ion channel. Another potential direction is the exploration of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide's anti-cancer properties, which could lead to the development of new cancer treatments. Additionally, further research is needed to fully understand the compound's effects on other ion channels and receptors, which could open up new avenues for scientific investigation.
合成法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide can be achieved through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate is then reacted with acetic anhydride to produce 2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide. The purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-11-7-5-10(6-8-11)18-15(19)9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQAYXYTDYXNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)


![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)


![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)